![molecular formula C23H20F3N3O6S B2523341 2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide CAS No. 398998-58-8](/img/structure/B2523341.png)
2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide, is a complex molecule that appears to be related to a family of compounds with various biological activities. The provided papers do not directly discuss this compound but offer insights into similar molecules that could help infer its properties and potential applications.
Synthesis Analysis
The synthesis of related compounds involves the use of various starting materials and reagents to introduce sulfonyl, nitro, and acetamide groups into the molecular structure. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized from different aminophenols and a sulfonylamino acetyl chloride derivative . Similarly, phenoxyacetamide derivatives were obtained by treating phenoxyacetamide with chlorosulfonic acid to yield sulfonyl chlorides, which were further reacted to produce sulfonamides and sulfonohydrazides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of certain N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was determined by X-ray crystallography, revealing the presence of intra- and intermolecular hydrogen bonds . These findings suggest that the compound of interest may also exhibit similar hydrogen bonding patterns, which could influence its physical properties and biological activity.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in different contexts. For instance, N-(2-hydroxyphenyl)acetamides and their oligomers have been shown to undergo nitrosylation and nitration reactions when incubated with certain microorganisms, leading to the formation of bioactive metabolites . This indicates that the compound of interest may also participate in similar reactions, potentially leading to the formation of bioactive derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, the electronic behavior of intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was studied using NBO analysis . Additionally, the bioactivity of certain N-(2-hydroxyphenyl)acetamides has been investigated, revealing their potential to elicit biological responses such as gene expression alterations in plants . These studies suggest that the compound of interest may also possess distinct physical, chemical, and biological properties that could be relevant for various applications.
Applications De Recherche Scientifique
Photoreactions and Solvent Effects
- Flutamide Photoreactions : A study explored the photoreactions of Flutamide, a compound with a similar structure, in different solvents, revealing different pathways depending on the solvent used. In acetonitrile, Flutamide underwent nitro-nitrite rearrangement, leading to the generation of phenoxy radicals and nitrogen monoxide, whereas, in 2-propanol, photoreduction of the nitro group followed by solvolysis was observed (Watanabe et al., 2015).
Synthesis and Crystal Structure
- Orcinolic Derivatives : Research on orcinolic derivatives, including compounds with phenoxy and nitrophenyl groups, highlighted their crystal structure and optical properties. These compounds showed changes in absorption bands upon the addition of an OH− ion, indicating potential applications as OH− indicators (Wannalerse et al., 2022).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Acetamide Derivatives : A study on 2-(substituted phenoxy) acetamide derivatives revealed their potential as anticancer, anti-inflammatory, and analgesic agents. Specifically, a compound with a chlorophenyl and nitrophenoxy group showed promising activities in these areas, suggesting a pathway for the development of new therapeutic agents (Rani et al., 2014).
Propriétés
IUPAC Name |
2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O6S/c1-15-3-10-19(11-4-15)36(33,34)28(2)17-6-8-18(9-7-17)35-14-22(30)27-16-5-12-21(29(31)32)20(13-16)23(24,25)26/h3-13H,14H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRWJZHYCHMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2523259.png)
![2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2523261.png)
![N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523262.png)
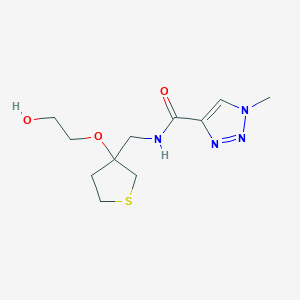
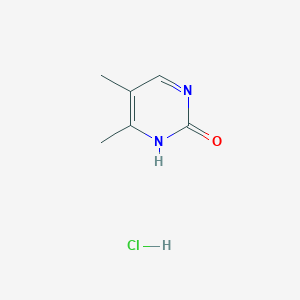
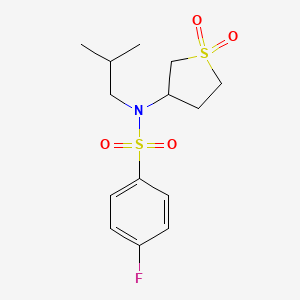
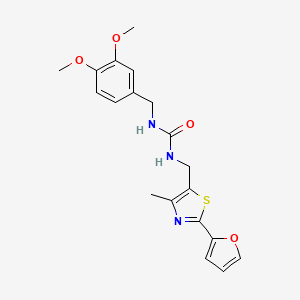

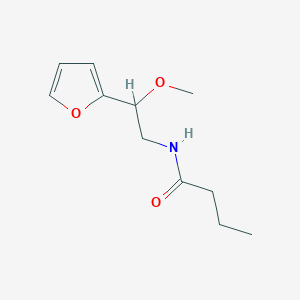
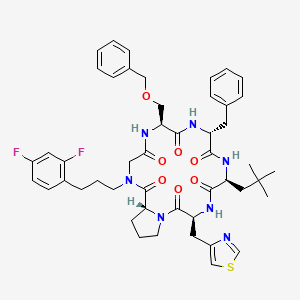
![N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B2523278.png)
![3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2523279.png)

